molecular formula C10H13N B1432727 N-(2-methylcyclopropyl)aniline CAS No. 1652596-28-5

N-(2-methylcyclopropyl)aniline

Cat. No. B1432727
CAS RN: 1652596-28-5
M. Wt: 147.22 g/mol
InChI Key: MIKDMZYQUWDYKN-UHFFFAOYSA-N
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Description

N-(2-methylcyclopropyl)aniline is an organic compound with the chemical formula C10H13N . It has a molecular weight of 147.22 g/mol .


Synthesis Analysis

N-(2-methylcyclopropyl)aniline can be synthesized through several methods, including the reduction of N-(2-methylcyclopropyl)nitrobenzene with palladium on carbon, and the reaction of N-(2-methylcyclopropyl)anilinium chloride with potassium hydroxide . Another method involves the efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .


Molecular Structure Analysis

The molecular structure of N-(2-methylcyclopropyl)aniline consists of a cyclopropyl group attached to an aniline group . The InChI code for this compound is 1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 .


Physical And Chemical Properties Analysis

N-(2-methylcyclopropyl)aniline is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

. It is a member of the aniline family, which is widely used in many fields of research and industry.

Catalyst in Methylation Process

N-(2-methylcyclopropyl)aniline can be used in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes . The hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Pharmaceutical Industry

The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .

Influence Lipophilicity of Compounds

N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Hydrogen Autotransfer Reactions

N-(2-methylcyclopropyl)aniline can be used in modern hydrogen autotransfer (also called hydrogen borrowing) reactions. This methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .

Dehydrogenation of Methanol

The dehydrogenation of methanol, that is needed as starting material, has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols .

Safety and Hazards

N-(2-methylcyclopropyl)aniline is classified as a hazardous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(2-methylcyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKDMZYQUWDYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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